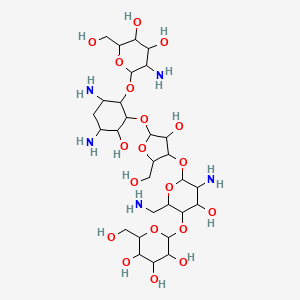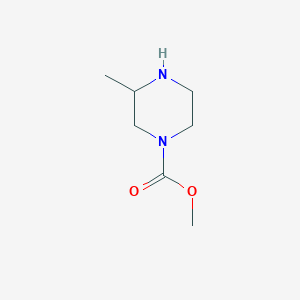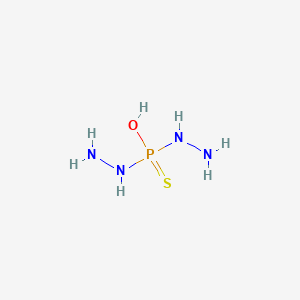
Dicyclohexyl-lambda~2~-stannane--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-lambda~2~-stannane–water (1/2) is a chemical compound that consists of dicyclohexyl-lambda~2~-stannane and water in a 1:2 ratio. This compound is a type of organotin compound, which are known for their applications in organic synthesis and industrial processes. Organotin compounds typically contain tin atoms bonded to carbon atoms, and they exhibit a wide range of chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl-lambda~2~-stannane–water (1/2) can be achieved through various synthetic routes. One common method involves the reaction of dicyclohexylchlorostannane with water under controlled conditions. The reaction typically proceeds as follows:
(C6H11)2SnCl+H2O→(C6H11)2Sn(OH)+HCl
This reaction is carried out in an aqueous medium, and the resulting product is dicyclohexyl-lambda~2~-stannane–water (1/2).
Industrial Production Methods
Industrial production of dicyclohexyl-lambda~2~-stannane–water (1/2) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexyltin oxide.
Reduction: It can be reduced to form dicyclohexyltin hydride.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Dicyclohexyltin oxide.
Reduction: Dicyclohexyltin hydride.
Substitution: Various organotin halides depending on the halogen used.
Applications De Recherche Scientifique
Dicyclohexyl-lambda~2~-stannane–water (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of dicyclohexyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central reactive site, facilitating the formation and breaking of chemical bonds. The compound can participate in catalytic cycles, where it undergoes oxidation and reduction reactions, enabling the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine: A secondary amine with similar structural features but different chemical properties.
Dicyclohexyl-lambda~2~-stannane–toluene (3/1): Another organotin compound with different stoichiometry and applications.
Uniqueness
Dicyclohexyl-lambda~2~-stannane–water (1/2) is unique due to its specific stoichiometry and the presence of water in its structure. This compound exhibits distinct reactivity and applications compared to other organotin compounds, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
31611-11-7 |
|---|---|
Formule moléculaire |
C12H26O2Sn |
Poids moléculaire |
321.04 g/mol |
Nom IUPAC |
dicyclohexyltin;dihydrate |
InChI |
InChI=1S/2C6H11.2H2O.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H2; |
Clé InChI |
RQTKZBBGVTVELW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Sn]C2CCCCC2.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


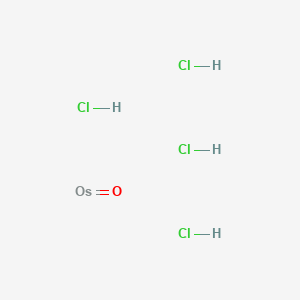

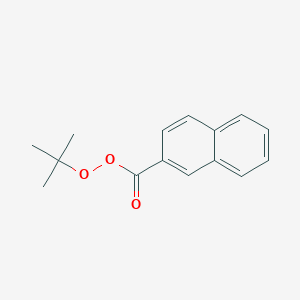
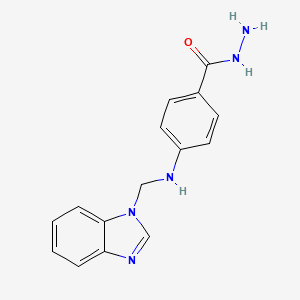
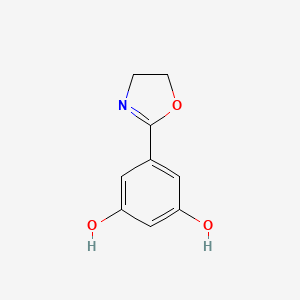
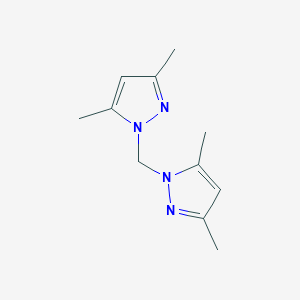
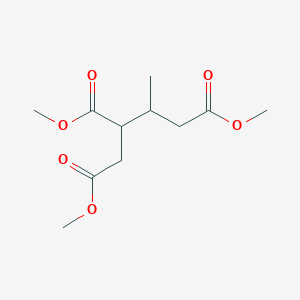

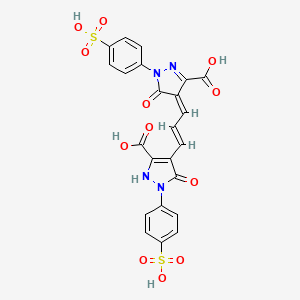
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
